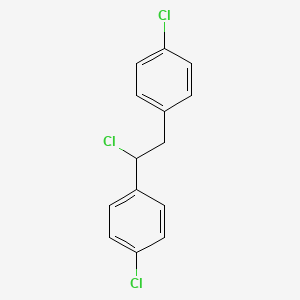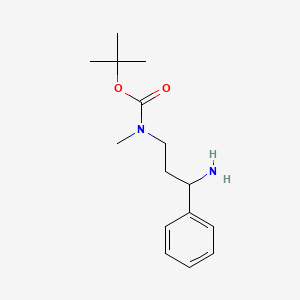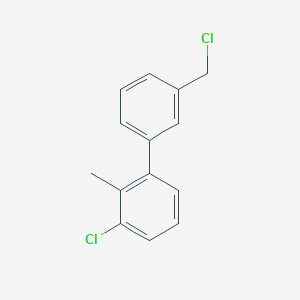
Phenyl (3-methylisoxazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (3-methylisoxazol-5-yl)carbamate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free methods are also available .
Industrial Production Methods
Industrial production of Phenyl (3-methylisoxazol-5-yl)carbamate may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-methylisoxazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Phenyl (3-methylisoxazol-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl (3-methylisoxazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole ring structure but has an amino group instead of the carbamic acid phenyl ester group.
3(5)-Substituted pyrazoles: These compounds have a similar five-membered ring structure but contain nitrogen atoms instead of oxygen.
Substituted imidazoles: These heterocycles also have a five-membered ring but with different nitrogen positioning.
Uniqueness
Phenyl (3-methylisoxazol-5-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of the isoxazole ring with the carbamic acid phenyl ester group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
phenyl N-(3-methyl-1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C11H10N2O3/c1-8-7-10(16-13-8)12-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) |
InChI Key |
TXDPLBRYZKTSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE](/img/structure/B8585122.png)


![(3S)-1-[3-(methyloxy)-4-nitrophenyl]-3-piperidinol](/img/structure/B8585151.png)





